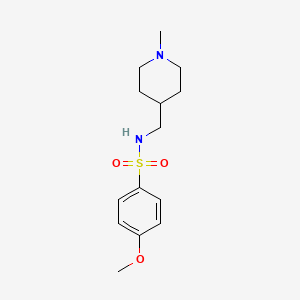
4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with a complex structure that includes a methoxy group, a piperidine ring, and a benzenesulfonamide moiety
准备方法
The synthesis of 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide.
Formation of the Benzenesulfonamide Moiety: This involves sulfonation reactions where a benzene derivative is reacted with sulfonating agents like sulfur trioxide or chlorosulfonic acid.
化学反应分析
4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
科学研究应用
4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It is utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site. Additionally, the piperidine ring may interact with receptor sites, modulating their activity and leading to various biological effects .
相似化合物的比较
4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide: This compound has a similar piperidine and benzene structure but differs in the functional groups attached.
N-allyl-4-methylbenzenesulfonamide: This compound shares the benzenesulfonamide moiety but has an allyl group instead of the methoxy and piperidine groups
生物活性
4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological evaluations, and comparative studies with related compounds.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions are utilized to form the piperidine structure.
- Attachment of the Methoxy Group : Methylation reactions introduce the methoxy group using reagents like methyl iodide.
- Formation of the Benzenesulfonamide Moiety : Sulfonation reactions involve reacting a benzene derivative with sulfonating agents such as sulfur trioxide.
- Coupling Reactions : The final step couples the piperidine derivative with the benzenesulfonamide under suitable conditions, often using catalysts and solvents to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking substrates or binding to active sites. Additionally, the piperidine moiety may modulate receptor activity, leading to various biological effects .
Biological Evaluations
Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance, it has shown promising results against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with observed IC50 values indicating significant growth inhibition .
Case Studies
- Cytotoxicity Study : In vitro studies demonstrated that this compound could induce apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations .
- Microtubule Assembly Inhibition : The compound has been noted for its ability to disrupt microtubule assembly, a crucial mechanism in cancer cell proliferation .
Comparative Analysis
To understand the efficacy of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | IC50 (μM) against MDA-MB-231 | Mechanism |
|---|---|---|---|
| 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide | Similar piperidine and benzene structure | Data not specified | Enzyme inhibition |
| N-allyl-4-methylbenzenesulfonamide | Shares benzenesulfonamide moiety | Data not specified | Receptor modulation |
属性
IUPAC Name |
4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-16-9-7-12(8-10-16)11-15-20(17,18)14-5-3-13(19-2)4-6-14/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHELCOGRWHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













